Methylophiopogonanone B

Vue d'ensemble

Description

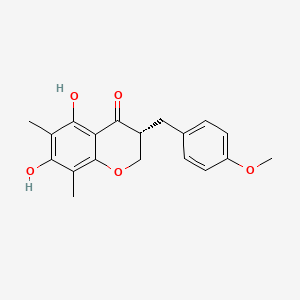

Methylophiopogonanone B (MOPB) is a homoisoflavonoid extracted from the root of Ophiopogon japonicas . It shows high antioxidant ability and has diverse biological activities .

Molecular Structure Analysis

The molecular formula of Methylophiopogonanone B is C19H20O5 . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis

Methylophiopogonanone B has been found to inhibit tyrosinase activity via a reversible mixed-inhibition . The fluorescence quenching and secondary structure change of tyrosinase caused by Methylophiopogonanone B are mainly driven by hydrophobic interaction and hydrogen bonding .Physical And Chemical Properties Analysis

Methylophiopogonanone B has a molar mass of 328.36 g/mol and a density of 1.285 . It has a melting point of 159-160°C and a predicted boiling point of 554.5±49.0 °C . It is soluble in chloroform and DMSO .Applications De Recherche Scientifique

- MO-B has been identified as an active component with antioxidative properties . It inhibits the production of malondialdehyde (MDA) and reactive oxygen species (ROS), while enhancing superoxide dismutase (SOD) activity. These effects contribute to cellular protection against oxidative stress.

- MO-B exhibits anti-tumor properties . Its potential in cancer therapy warrants further investigation. Researchers have observed its impact on apoptosis-associated genes and proteins, including Bax/Bcl-2 and caspase-3.

- MO-B improves endothelial cell survival and may be a potential drug for treating cardiovascular diseases . It achieves this by modulating the NADPH oxidase pathway, which plays a crucial role in vascular health.

- MO-B, along with its counterpart methylophiopogonanone A (MO-A), inhibits tyrosinase activity . Tyrosinase is involved in melanin synthesis and skin pigmentation. These homoisoflavonoids could find applications in skincare and cosmetics.

- Ophiopogon Root, containing MO-B, has been used in traditional medicine for its expectorant, anti-cough, and tonic properties . Understanding its mechanisms can inform modern therapeutic approaches.

- Maidong injection, which contains MO-B, has demonstrated protective effects against myocardial ischemia . MO-B contributes to these benefits.

Antioxidant Properties

Anti-Tumor Effects

Cardiovascular Protection

Tyrosinase Inhibition

Traditional Medicine

Myocardial Ischemia Protection

Mécanisme D'action

Target of Action

The primary targets of Methylophiopogonanone B are the Rho family of small GTP-binding proteins and tyrosinase (Tyr) . These proteins play pivotal roles in various biological processes such as cell migration, proliferation, dendrite formation, and melanin synthesis .

Mode of Action

Methylophiopogonanone B interacts with its targets in a unique way. It induces Rho activation, leading to changes in cell morphology, including melanocyte dendrite retraction and stress fiber formation . Furthermore, it inhibits tyrosinase activity via a reversible mixed-inhibition . Molecular docking analysis indicates that Methylophiopogonanone B could coordinate with a Cu ion in the active center of tyrosinase, and interact with the amino acid Glu322 to form hydrogen bonding .

Biochemical Pathways

Methylophiopogonanone B affects several biochemical pathways. It modulates the Rho signaling pathway, leading to actin cytoskeletal reorganization . It also impacts the NADPH oxidase pathway, which plays a crucial role in the production of reactive oxygen species (ROS) and cellular redox homeostasis .

Pharmacokinetics

Its protective effects on human umbilical vein endothelial cells (huvecs) against h2o2-induced injury suggest that it may have good bioavailability .

Result of Action

Methylophiopogonanone B has several molecular and cellular effects. It inhibits the production of malondialdehyde (MDA) and ROS, but enhances superoxide dismutase (SOD) activity . It also alleviates H2O2-induced apoptosis in HUVECs . On a cellular level, it induces microtubule destabilization and tubulin depolymerization .

Propriétés

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMAZRUMVFVHLY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313976 | |

| Record name | Methylophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylophiopogonanone B | |

CAS RN |

74805-91-7 | |

| Record name | Methylophiopogonanone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylophiopogonanone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)